(Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one
Description
BenchChem offers high-quality (Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methylphenyl)imino-3-propyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-8-15-12(16)9-17-13(15)14-11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIPLRGLNSQFTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CSC1=NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes & Protocols: One-Pot Synthesis of 2,3-Disubstituted Thiazolidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazolidin-4-one Scaffold
The thiazolidin-4-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] This five-membered ring system, containing a sulfur atom, a nitrogen atom, and a carbonyl group, serves as a versatile template for the development of novel therapeutic agents.[1][3] The ability to introduce a wide array of substituents at the 2 and 3-positions allows for the fine-tuning of pharmacological properties, leading to compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3] The one-pot, multi-component synthesis of 2,3-disubstituted thiazolidin-4-ones represents an efficient and atom-economical approach to access these valuable molecules, making it a cornerstone technique in modern drug discovery and development.[4][5][6]
Reaction Mechanism and Key Principles: A Look into the Three-Component Condensation
The most prevalent and efficient method for synthesizing 2,3-disubstituted thiazolidin-4-ones is a one-pot, three-component reaction involving an amine, an aldehyde (or ketone), and thioglycolic acid.[4][6][7][8][9] This reaction proceeds through a cascade of equilibrium steps, culminating in the formation of the stable thiazolidin-4-one ring.
The generally accepted mechanism involves the initial formation of a Schiff base (imine) from the condensation of the amine and the aldehyde.[8][9][10] This is followed by the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon. The subsequent intramolecular cyclization via nucleophilic attack of the imine nitrogen on the carboxylic acid carbonyl group, with the elimination of a water molecule, affords the final 2,3-disubstituted thiazolidin-4-one product.[8] The entire sequence is typically carried out in a single reaction vessel, highlighting the efficiency of this one-pot approach.
Several variations and catalysts have been developed to optimize this reaction, including the use of microwave irradiation, ultrasound assistance, and various Lewis or Brønsted acid catalysts to enhance reaction rates and yields.[11][12][13][14][15][16] Greener approaches utilizing water as a solvent or solvent-free conditions have also been successfully implemented.[4][5][15][16]
Visualizing the Path: Reaction Mechanism and Workflow
To better illustrate the process, the following diagrams outline the key mechanistic steps and the general experimental workflow for the one-pot synthesis.
Caption: The reaction mechanism for the one-pot synthesis of 2,3-disubstituted thiazolidin-4-ones.
Caption: A generalized experimental workflow for the synthesis and purification of thiazolidin-4-ones.
Materials and Methods
Reagents and Solvents:
-
Substituted amine (e.g., aniline)
-
Substituted aldehyde (e.g., benzaldehyde)
-
Thioglycolic acid
-
Catalyst (optional, e.g., L-proline, Bi(SCH2COOH)3)[4][5][7]
-
Deuterated solvent for NMR analysis (e.g., DMSO-d6, CDCl3)[13][17]
-
Silica gel for thin-layer chromatography (TLC) and column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate or microwave reactor
-
Reflux condenser
-
Thermometer
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
TLC plates and developing chamber
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
-
Mass spectrometer
Detailed Experimental Protocol: Synthesis of 2,3-Diphenylthiazolidin-4-one
This protocol provides a representative example of the one-pot synthesis of a 2,3-disubstituted thiazolidin-4-one.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (10 mmol, 0.93 g), benzaldehyde (10 mmol, 1.06 g), and ethanol (20 mL).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the in-situ formation of the Schiff base.
Step 2: Addition of Thioglycolic Acid
-
To the stirring mixture, add thioglycolic acid (12 mmol, 0.84 mL) dropwise.
-
Attach a reflux condenser to the flask.
Step 3: Reaction
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
Step 4: Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.
-
A solid precipitate of the crude product should form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any unreacted starting materials and impurities.
Step 5: Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them in a desiccator.
Step 6: Characterization
-
Determine the melting point of the purified product. The literature melting point for 2,3-diphenylthiazolidin-4-one is around 167-169 °C.
-
Obtain the infrared (IR) spectrum. Key peaks to look for include the C=O stretch of the lactam (around 1680-1700 cm⁻¹) and the C-N and C-S stretches.[9]
-
Record the ¹H and ¹³C NMR spectra to confirm the structure. For 2,3-diphenylthiazolidin-4-one, characteristic signals include a singlet for the C2-proton and a singlet for the C5-methylene protons.[9][17]
-
Confirm the molecular weight using mass spectrometry. The expected molecular weight for C15H13NOS is approximately 255.34 g/mol .[18]
Data Presentation: Substituent Effects on Yield
The choice of substituents on both the amine and aldehyde can significantly impact the reaction yield. The following table summarizes representative data from the literature, showcasing this effect.
| Entry | Amine (R¹) | Aldehyde (R²) | Catalyst/Conditions | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | L-Proline, Water, RT | 92 | [4][5] |
| 2 | 4-Chloroaniline | Benzaldehyde | L-Proline, Water, RT | 88 | [4][5] |
| 3 | Aniline | 4-Nitrobenzaldehyde | L-Proline, Water, RT | 95 | [4][5] |
| 4 | Aniline | 4-Methoxybenzaldehyde | L-Proline, Water, RT | 90 | [4][5] |
| 5 | Aryl hydrazide | Aromatic aldehyde | Solvent-free, Heat | 85-95 | [19] |
| 6 | Substituted aniline | Substituted aldehyde | Microwave, Toluene | 82-96 | [13] |
This table is a compilation of representative data and specific yields may vary based on precise reaction conditions.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete imine formation.- Deactivated starting materials.- Insufficient reaction time or temperature. | - Pre-form the imine by stirring the amine and aldehyde together for a longer period before adding thioglycolic acid.- Use a catalyst (e.g., a few drops of acetic acid) to promote imine formation.- Increase reaction time or temperature. Consider using microwave irradiation for faster reaction rates.[12][14] |
| Formation of multiple byproducts | - Side reactions of thioglycolic acid.- Decomposition of starting materials or product. | - Add thioglycolic acid slowly to the reaction mixture.- Use milder reaction conditions (lower temperature).- Consider a two-step procedure where the imine is isolated first. |
| Difficulty in product isolation/oily product | - Product is soluble in the work-up solvent.- Presence of impurities. | - Extract the product with an organic solvent (e.g., ethyl acetate) instead of filtration.- Perform column chromatography for purification if recrystallization is ineffective.[7] |
| Inconsistent yields | - Variability in reagent quality.- Inconsistent reaction conditions. | - Use freshly distilled aldehydes and pure amines.- Ensure consistent heating and stirring rates. |
Concluding Remarks
The one-pot synthesis of 2,3-disubstituted thiazolidin-4-ones is a robust and highly adaptable method for accessing a class of compounds with immense therapeutic potential. The simplicity of the procedure, coupled with the ready availability of a wide range of starting materials, makes it an invaluable tool for medicinal chemists and researchers in drug development. By understanding the underlying mechanism and optimizing reaction conditions, a diverse library of thiazolidin-4-one derivatives can be efficiently synthesized for further biological evaluation. The continued exploration of novel catalysts and greener reaction conditions will undoubtedly further enhance the utility and sustainability of this important synthetic transformation.[6]
References
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Microwave-assisted synthesis of dinucleoside analogues containing a thiazolidin-4-one linkage via one-pot tandem Staudinger/aza-Wittig/cyclization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Dhondale, S. R., & Kenawade, S. A. (2018). AN EFFICIENT, GREENER MICROWAVE ASSISTED MULTI-COMPONENT ONE POT SYNTHESIS OF[4][11][19] THIADIAZIN-2-YL-THIAZOLIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 9(2), 650-655. Available at: [Link]
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An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. (2011). Synthetic Communications, 41(20), 3051-3058. Available at: [Link]
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Gadkari, Y. U., Shanbhag, R. D., & Telvekar, V. N. (2022). An Efficient One-Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water. Letters in Organic Chemistry, 19(1), 9-13. Available at: [Link]
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Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. (2017). Sciforum. Available at: [Link]
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Gadkari, Y. U., Shanbhag, R. D., & Telvekar, V. N. (2022). An Efficient One Pot, Multicomponent Synthesis of 1, 3-Thiazolidin-4-Ones Using L-Proline as Catalyst in Water. ResearchGate. Available at: [Link]
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Saini, N., et al. (2020). Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. Current Research in Green and Sustainable Chemistry, 3, 100021. Available at: [Link]
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Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (2021). RSC Medicinal Chemistry. Available at: [Link]
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A BRIEF REVIEW ON THIAZOLIDINONES AND AZETIDINONES: SYNTHESIS AND BIOLOGICAL ACTIVITIES. (2018). Journal of Advanced Scientific Research. Available at: [Link]
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Ahmadi, S. A., & Ghazanfari, D. (2024). One-pot synthesis of functionalized thiazolidine-4-ones from thiosemicarbazone derivatives and activated acetylenes in water as a green solvent. Iranian Journal of Catalysis. Available at: [Link]
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Van Leusen Reaction. Organic Chemistry Portal. Available at: [Link]
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ONE-POT THREE-COMPONENT MICROWAVE-ASSISTED SYNTHESIS OF NOVEL THIAZOLIDINONE DERIVATIVES CONTAINING THIENO[D]PYRIMIDINE-4-ONE MOIETY AS POTENTIAL ANTIMICROBIAL AGENTS. (2015). Elibrary. Available at: [Link]
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One-Pot Synthesis of 4-Thiazolidinone Derivatives Catalyzed by Zinc Acetate-Schiff Base Complex Immobilized on Mesoporous Molecular Sieve MCM-41. ResearchGate. Available at: [Link]
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Design and synthesis of 2,3-disubstituted thiazolidin-4-ones. ResearchGate. Available at: [Link]
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Wahan, S. K., et al. (2024). Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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"NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - "THIAZOLIDIONE. (2024). IJNRD. Available at: [Link]
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Synthesis of thiazolidin-4-ones from α-enolic dithioesters and α-halohydroxamates. (2018). New Journal of Chemistry. Available at: [Link]
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Syntheses and Antimicrobial Activities of 2, 3-Disubstituted-4-Thiazolidinone Derivatives. (2011). ResearchGate. Available at: [Link]
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Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2022). Molecules. Available at: [Link]
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5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. (2015). Semantic Scholar. Available at: [Link]
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Ultrasound assisted solvent-free approach for the synthesis of 4-thiazolidinone derivatives. (2024). Taylor & Francis Online. Available at: [Link]
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Synthesis of 2,3-disubstituted-1,3-thiazolidine-4-ones 3a-l. ResearchGate. Available at: [Link]
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Ugi post-condensation reaction for thiazole synthesis from Schöllkopf´s isocyanide. ResearchGate. Available at: [Link]
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Ramani, V. D., et al. (2016). Synthesis, characterization and antimicrobial activity of 2,3-disubstituted thiazolidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 868-873. Available at: [Link]
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Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2024). Molecules. Available at: [Link]
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Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). Journal of the Brazilian Chemical Society. Available at: [Link]
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The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). Pharmaceuticals. Available at: [Link]
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Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2022). Universidad del Atlántico. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of 2,3-disubstituted thiazolidin-4-one derivatives. (2016). ResearchGate. Available at: [Link]
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2,3-Diphenyl-4-thiazolidinone. PubChem. Available at: [Link]
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Design and one-pot synthesis of hybrid thiazolidin-4-one-1,3,5-triazines as potent antibacterial agents against human disease-causing pathogens. (2016). RSC Advances. Available at: [Link]
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Ugi Reaction. Organic Chemistry Portal. Available at: [Link]
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Ultrasound-assisted synthesis of 4-thiazolidinone Schiff bases and their antioxidant, α-glucosidase, α-amylase inhibition, mode of inhibition and computational studies. (2024). ResearchGate. Available at: [Link]
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Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines. (2024). The Journal of Organic Chemistry. Available at: [Link]
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Ultrasound assisted Synthesis of Thiazolidine Thiones Containing1,2,3-triazoles Using Cu/TiO2. Semantic Scholar. Available at: [Link]
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Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). Taylor & Francis Online. Available at: [Link]
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Application Notes and Protocols: Antimicrobial Screening of (Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one
Introduction: The Therapeutic Potential of Thiazolidin-4-ones
Thiazolidin-4-ones (TZDs) are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their versatile chemical nature and broad spectrum of biological activities.[1][2] The TZD scaffold is considered a "privileged structure," as it is a core component in numerous compounds with diverse therapeutic applications, including antibacterial, antifungal, anticancer, antiviral, and antidiabetic properties.[1][3] Several approved drugs, such as the antidiabetic agents pioglitazone and rosiglitazone, feature the thiazolidinone core, underscoring its clinical relevance.[3][4]
The urgent need for novel antimicrobial agents is driven by the global challenge of antimicrobial resistance (AMR), which threatens the efficacy of conventional antibiotics.[4] Thiazolidin-4-one derivatives have emerged as a promising area of research in the quest for new antimicrobials.[5][6] Studies have shown that various substituted TZDs exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[4][5] The mechanism of antimicrobial action for some TZDs is thought to involve the inhibition of essential bacterial enzymes, such as MurB, which is involved in cell wall biosynthesis.[2][7]
This application note provides a comprehensive guide for the initial antimicrobial screening of a novel thiazolidin-4-one derivative, (Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one. While specific data for this particular compound is not yet widely published, the protocols described herein are based on established, standardized methodologies for antimicrobial susceptibility testing (AST) and are broadly applicable to new chemical entities. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Core Principles of Antimicrobial Susceptibility Testing (AST)
The primary goal of AST is to determine the effectiveness of a compound against a specific microorganism. The two most fundamental metrics in early-stage antimicrobial screening are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism after overnight incubation.[10][11] It is the primary measure of a compound's potency and is crucial for the initial assessment of its antimicrobial activity.[11] A lower MIC value indicates greater potency.[11]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] The MBC provides critical information on whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[10]
The relationship between these two values is expressed as the MBC/MIC ratio. An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity, a highly desirable trait for treating serious infections.[10]
Experimental Design and Workflow
A logical and systematic workflow is essential for the efficient and accurate screening of novel compounds. The process begins with a primary qualitative screen to identify any antimicrobial activity, followed by quantitative determination of the compound's potency.
Caption: High-level workflow for antimicrobial screening.
PART 1: Preliminary Screening via Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[12][13] It is a simple, cost-effective method to quickly determine if a compound has any effect on a panel of microorganisms.[14][15]
Rationale
This method relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a lawn of bacteria.[16] If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[16] The diameter of this zone is inversely correlated with the MIC; a larger zone generally suggests greater susceptibility of the organism to the compound.[11]
Protocol: Kirby-Bauer Disk Diffusion Test
Materials:
-
(Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one (Test Compound)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm)[13]
-
Test microorganisms (e.g., ATCC quality control strains)[17][18]
-
Sterile saline (0.85% NaCl) or Tryptic Soy Broth
-
0.5 McFarland turbidity standard[12]
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Ampicillin)
-
Negative control disk (solvent used to dissolve the test compound, e.g., DMSO)
-
Incubator (35 ± 2°C)[16]
-
Calipers or ruler
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[16]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application:
-
Prepare a stock solution of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Aseptically apply a precise volume (e.g., 20 µL) of the test compound solution onto a sterile paper disk. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated test disk, along with positive and negative control disks, onto the inoculated MHA plate.[16]
-
Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.[16]
-
Gently press each disk to ensure complete contact with the agar surface. Do not move disks once they have been placed.[16]
-
-
Incubation:
-
Result Interpretation:
-
After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm).
-
The presence of a clear zone around the test compound disk indicates antimicrobial activity. The solvent control disk should show no zone of inhibition.
-
PART 2: Quantitative Analysis via Broth Microdilution for MIC Determination
Following a positive result in the primary screen, the next step is to quantify the compound's potency by determining its MIC. The broth microdilution method is the gold standard for this purpose, as recommended by CLSI document M07.[8][9]
Rationale
This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the test compound in a liquid growth medium.[20] The MIC is identified as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.[11] This technique is performed in 96-well microtiter plates, allowing for high-throughput screening of multiple compounds and concentrations simultaneously.
Protocol: Broth Microdilution Assay
Materials:
-
Test Compound stock solution (e.g., 1280 µg/mL)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Standardized bacterial inoculum (prepared as in the disk diffusion protocol and then diluted in CAMHB to a final concentration of 5 x 10⁵ CFU/mL in the well)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Multichannel pipette
-
Plate reader (optional, for OD measurements)
-
Incubator (35 ± 2°C)
Procedure:
-
Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (e.g., at 2X the highest desired final concentration, such as 256 µg/mL) to well 1.
-
Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare the final bacterial inoculum in CAMHB at a concentration of 1 x 10⁶ CFU/mL.
-
Add 100 µL of this final inoculum to wells 1 through 11. This dilutes the compound and the bacteria by a factor of two, achieving the target inoculum of 5 x 10⁵ CFU/mL and the final desired compound concentrations.
-
Add 100 µL of sterile CAMHB to well 12 (sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, examine the plate visually. The growth control (well 11) should be turbid. The sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well in the dilution series).[11]
-
Caption: Example 96-well plate layout for MIC determination.
PART 3: Determining Bactericidal vs. Bacteriostatic Activity (MBC)
Once the MIC is established, the MBC test is performed to determine if the compound is bactericidal.[21]
Rationale
This assay determines the concentration of the compound that results in a 99.9% reduction in the initial bacterial density.[22] It is a direct extension of the broth microdilution assay, involving subculturing from the clear wells of the MIC plate onto antibiotic-free agar to assess bacterial viability.[10]
Protocol: MBC Determination
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips or loops
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing:
-
From each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a quadrant of a nutrient agar plate.
-
Also, plate an aliquot from the growth control well (after appropriate dilution) to determine the initial inoculum count (CFU/mL).
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
MBC Determination:
Data Presentation and Interpretation
Results from the screening assays should be organized and presented clearly.
Table 1: Example Antimicrobial Screening Data for (Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one
| Microorganism (ATCC) | Gram Stain | Disk Diffusion Zone (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (25923) | Positive | 18 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli (25922) | Negative | 15 | 16 | 64 | 4 | Bactericidal |
| Pseudomonas aeruginosa (27853) | Negative | 7 | 64 | >128 | >2 | Bacteriostatic |
| Enterococcus faecalis (29212) | Positive | 10 | 32 | >128 | >4 | Bacteriostatic |
| Ciprofloxacin (Control) vs. E. coli | N/A | 32 | 0.06 | 0.12 | 2 | Bactericidal |
Self-Validation and Quality Control:
-
Strain Selection: Use of standardized ATCC quality control strains is critical for reproducibility and comparison with established data.[18][23] Key strains include S. aureus ATCC 25923, E. coli ATCC 25922, and P. aeruginosa ATCC 27853.[17]
-
Controls: The inclusion of positive (known antibiotic) and negative (solvent) controls in every assay is mandatory to validate the experimental setup.
-
Standard Adherence: Strict adherence to CLSI or EUCAST guidelines for media, inoculum density, and incubation conditions ensures the integrity and comparability of the results.[8][24]
Conclusion
This application note provides a structured and robust framework for the initial antimicrobial screening of the novel compound (Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one. By following these standardized protocols, from qualitative disk diffusion to quantitative MIC and MBC determination, researchers can generate reliable and reproducible data. This information is foundational for guiding further drug development efforts, including structure-activity relationship (SAR) studies, mechanism of action investigations, and preclinical evaluation. The promising history of thiazolidin-4-ones as a biologically active scaffold suggests that systematic screening of new derivatives is a worthwhile endeavor in the critical search for next-generation antimicrobial agents.[4][25]
References
-
Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gendy, M. A. A., & Ahmed, E. M. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(15), 4483. [Link]
-
Coyle, M. B. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Antimicrobial Testing Laboratory. [Link]
-
Aryal, S. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Microbe Notes. [Link]
-
Szychowski, K. A., Gmiński, J., & Lesyk, R. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 22(16), 8864. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
Wójcik-Pszczoła, K., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Molecules, 29(1), 123. [Link]
-
Geronikaki, A., et al. (2016). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 7, 1559-1572. [Link]
-
Wypij, M., & Trzcińska-Wencel, J. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
-
Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(11), e21221. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
Sharma, P., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Chemistry, 6(3), 850-866. [Link]
-
Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. [Link]
-
Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Li, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13, 986705. [Link]
-
Szeliga, M., & Bzowska, A. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1284581. [Link]
-
Geronikaki, A., et al. (2014). 4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Ling, L. L. (2012). Screening Strategies to Identify New Antibiotics. Current Drug Targets, 13(3), 373-385. [Link]
-
Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. [Link]
-
Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
-
Hancock, R. E. W. (2018). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
-
Aryal, S. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]
-
BSAC. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
-
Al-Abdullah, E. S., et al. (2020). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Prince Sattam bin Abdulaziz University - Pure Help Center. [Link]
-
Kim, Y., et al. (2015). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microbeonline.com [microbeonline.com]
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- 13. live-biotherapeutic.creative-biolabs.com [live-biotherapeutic.creative-biolabs.com]
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- 15. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 16. hardydiagnostics.com [hardydiagnostics.com]
- 17. microrao.com [microrao.com]
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- 21. bmglabtech.com [bmglabtech.com]
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- 23. bsac.org.uk [bsac.org.uk]
- 24. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Stability studies of (Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one under physiological conditions
Technical Support Center: Stability of (Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one
Welcome to the technical support center for (Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound under physiological conditions. As Senior Application Scientists, we have compiled this resource based on the chemical properties of the thiazolidin-4-one scaffold and our experience with similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one under physiological conditions?
A1: The primary stability concerns for this molecule are centered around three key functional groups: the exocyclic imine, the thiazolidinone ring's thioether, and the amide bond. The main degradation pathways to be aware of are:
-
Hydrolysis of the exocyclic imine bond: This is often the most significant liability, leading to the cleavage of the molecule into 3-propyl-thiazolidine-2,4-dione and o-toluidine. This reaction is typically catalyzed by acidic conditions.[1][2][3]
-
Oxidation of the sulfur atom: The thioether in the thiazolidinone ring is susceptible to oxidation, forming the corresponding sulfoxide and, subsequently, the sulfone.[4][5][6] This can be mediated by reactive oxygen species present in some biological media or through exposure to light and air.
-
Hydrolysis of the endocyclic amide bond: While generally more stable than the imine, the amide bond within the thiazolidinone ring can undergo hydrolysis, leading to ring-opening. This is typically slower but can be accelerated at pH values away from neutral.
Q2: How does pH affect the stability of the compound?
A2: The pH of the medium is a critical factor. The exocyclic imine is susceptible to acid-catalyzed hydrolysis.[3] Therefore, in acidic environments (pH < 7), the rate of degradation is expected to increase significantly. In neutral to slightly basic conditions (pH 7.0-8.0), the imine is generally more stable. However, at higher pH values, base-catalyzed hydrolysis of the amide bond could become a more prominent degradation pathway.
Q3: Is (Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one sensitive to light?
A3: Thiazolidinone derivatives can be susceptible to photodegradation. It is highly recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments. Photodegradation can potentially lead to oxidation or other complex degradation pathways.[7]
Q4: What are the expected degradation products I should look for in my analysis?
A4: Based on the primary degradation pathways, you should primarily look for:
-
o-toluidine and 3-propyl-thiazolidine-2,4-dione: Resulting from the hydrolysis of the exocyclic imine.
-
(Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one S-oxide and S,S-dioxide: Resulting from the oxidation of the sulfur atom.
-
N-(o-tolyl)-2-((2-carboxyethyl)thio)acetamide derivatives: Resulting from the hydrolysis of the amide bond.
Troubleshooting Guide
Issue 1: Rapid loss of compound in aqueous buffer during my experiment.
| Potential Cause | Explanation | Recommended Solution |
| Imine Hydrolysis | The most likely cause is the hydrolysis of the exocyclic imine, especially if your buffer system is slightly acidic or contains components that can act as proton donors.[3] | 1. Verify and Adjust pH: Ensure your buffer pH is between 7.0 and 7.4. Use a freshly calibrated pH meter. 2. Buffer Selection: Use phosphate-buffered saline (PBS) or HEPES buffer, which provide good buffering capacity in the physiological range. Avoid citrate or acetate buffers, which can actively catalyze hydrolysis. 3. Temperature Control: Perform experiments at the lowest feasible temperature to slow down the hydrolysis rate. |
| Low Solubility | The compound may be precipitating out of solution, leading to an apparent loss of concentration. | 1. Solubility Assessment: Determine the compound's solubility in your experimental medium. 2. Use of Co-solvents: If compatible with your assay, consider using a small percentage (e.g., 1-5%) of a biocompatible co-solvent like DMSO or ethanol to improve solubility. |
Issue 2: Appearance of unexpected peaks in my HPLC or LC-MS analysis.
| Potential Cause | Explanation | Recommended Solution |
| Oxidative Degradation | The thioether in the thiazolidinone ring may be oxidizing to the sulfoxide or sulfone.[4][5] This can be accelerated by exposure to air, light, or trace metal ions in the buffer. | 1. Degas Buffers: Before use, degas all aqueous buffers to remove dissolved oxygen. 2. Use of Antioxidants: If permissible in your experimental setup, consider adding a small amount of an antioxidant like EDTA to chelate metal ions. 3. Amber Vials: Always prepare and store solutions in amber vials or protect them from light. |
| Isomerization | The (Z)-imine may be converting to the (E)-isomer, which could have a different retention time in your chromatography. | 1. High-Resolution Chromatography: Use a high-resolution HPLC method to try and resolve the two isomers. 2. NMR Analysis: If you have sufficient material, 2D-NOESY NMR can confirm the presence of both isomers. |
Issue 3: Inconsistent results between experimental replicates.
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Solution Preparation | The compound may be degrading during the preparation of stock solutions or during serial dilutions. | 1. Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) for each experiment. 2. Minimize Time in Aqueous Buffer: Add the compound to the aqueous experimental medium at the last possible moment. 3. Standardized Procedures: Ensure all experimental steps, from solution preparation to analysis, are standardized and consistent. |
Experimental Protocols
Protocol 1: Basic Stability Assessment in Physiological Buffer
This protocol outlines a basic experiment to assess the hydrolytic stability of (Z)-3-propyl-2-(o-tolylimino)thiazolidin-4-one in a standard physiological buffer.
-
Preparation of Buffers:
-
Prepare a 100 mM phosphate buffer at pH 5.0, 7.4, and 9.0.
-
Filter all buffers through a 0.22 µm filter.
-
-
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of the test compound in HPLC-grade DMSO.
-
-
Incubation:
-
In amber glass vials, add the appropriate amount of the stock solution to each buffer to achieve a final concentration of 100 µM. The final DMSO concentration should be kept below 1%.
-
Incubate the vials at 37°C in a temperature-controlled shaker.
-
-
Time Points for Sampling:
-
Withdraw aliquots at 0, 1, 2, 4, 8, and 24 hours.
-
-
Sample Analysis:
-
Immediately quench the reaction by diluting the aliquot with an equal volume of cold acetonitrile.
-
Analyze the samples by a validated reverse-phase HPLC method with UV detection.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each pH.
-
Calculate the half-life (t½) of the compound at each pH.
-
Visualizations
Potential Degradation Pathways
Caption: General experimental workflow for assessing compound stability.
References
- S-oxidation of thiazolidinedione with hydrogen peroxide, peroxynitrous acid, and C4a-hydroperoxyflavin: a theoretical study. PubMed.
- Latrunculin with a Highly Oxidized Thiazolidinone Ring: Structure Assignment and Actin Docking. PMC - NIH.
- Mechanism involved in the oxidation of thiazolidine to thiazole by MnO2 ?.
- Hydrolysis of 4-imino-imidazolidin-2-ones in Acid and the Mechanism of Cycliz
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
Kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. ResearchGate. [Link]
- Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Journal of Chemical Health Risks.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. S-oxidation of thiazolidinedione with hydrogen peroxide, peroxynitrous acid, and C4a-hydroperoxyflavin: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Latrunculin with a Highly Oxidized Thiazolidinone Ring: Structure Assignment and Actin Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
